molecular formula C27H19N7O3 B11696546 (4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one CAS No. 314292-02-9

(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11696546
CAS No.: 314292-02-9
M. Wt: 489.5 g/mol
InChI Key: ITYGADAHTJWIEW-UHFFFAOYSA-N
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Description

(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and a phenyldiazenyl group. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with phenylhydrazine and ethyl acetoacetate under reflux conditions to yield the final pyrazolone derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of (4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The nitrophenyl and phenyldiazenyl groups can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one: Unique due to its combination of nitrophenyl, phenyl, and phenyldiazenyl groups.

    Other pyrazolone derivatives: May have different substituents on the pyrazolone ring, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

314292-02-9

Molecular Formula

C27H19N7O3

Molecular Weight

489.5 g/mol

IUPAC Name

5-(4-nitrophenyl)-2-phenyl-4-[(4-phenyldiazenylphenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C27H19N7O3/c35-27-26(31-30-22-15-13-21(14-16-22)29-28-20-7-3-1-4-8-20)25(19-11-17-24(18-12-19)34(36)37)32-33(27)23-9-5-2-6-10-23/h1-18,32H

InChI Key

ITYGADAHTJWIEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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